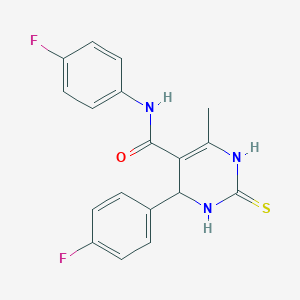

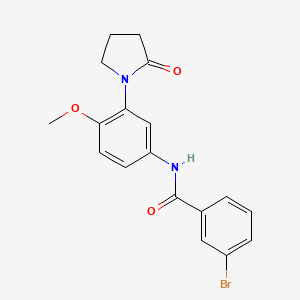

3-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)amino)propan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)amino)propan-1-ol hydrochloride" is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The compound is not directly discussed in the provided papers, but related compounds and their properties are mentioned, which can give insights into the potential characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalide derivatives with various reagents. For instance, phthalide reacts with dimethylformamide dimethyl acetal to form 3-dimethylaminomethyleneisobenzofuran-1-one . Another related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, is synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . These methods suggest that the synthesis of the compound of interest might involve similar reagents and steps, such as the use of an amino group donor and a phthalazine derivative as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was determined using X-ray single crystal diffraction, and its electronic properties were studied using theoretical calculations . These findings provide a basis for understanding the molecular structure of the compound of interest, which may also crystallize in a specific space group and have distinct electronic properties that could be studied using similar methods.

Chemical Reactions Analysis

The title compounds in the first paper are reported to undergo substitution reactions where the dimethylamino group is replaceable by amino, hydrazino, or hydroxy groups in mildly acidic solutions . This indicates that the compound of interest may also participate in similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through various assays. For instance, the antioxidant activity of a related compound was determined using DPPH, FRAP, and total phenolic contents assays . Additionally, the antimicrobial activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were expressed as minimum inhibitory concentrations against various human pathogens . These studies suggest that the compound of interest may also exhibit antioxidant and antimicrobial activities, which could be quantified using similar methods.

Wissenschaftliche Forschungsanwendungen

Aromatic Polyamides and Polymer Science

- Aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been synthesized, showing high yields and solubility in a variety of solvents. These novel poly(arylene ether amides)s exhibit high glass-transition temperatures and thermal stability, indicating their potential application in high-performance materials (Lin Cheng, X. Jian, & S. Mao, 2002).

Anticancer Activity

- S-Glycosyl and S-Alkyl derivatives of certain triazinone compounds have shown significant in vitro anticancer activities against various cancer cell lines, suggesting potential applications in developing new anticancer agents (H. Saad & A. Moustafa, 2011).

Synthetic Chemistry

- Phthalanylideneammonium salts have been prepared and studied for their transformations, providing insights into synthetic routes for producing phthalazine derivatives and other related compounds (G. V. Boyd, 1973).

- The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, which are crucial for understanding the structure-activity relationships in drug design and development (W. Nitek et al., 2020).

Medicinal Chemistry

- Discovery of nonpeptide agonists for specific receptors like the GPR14/urotensin-II receptor, highlights the ongoing efforts in identifying new therapeutic agents through the synthesis of novel chemical entities (G. Croston et al., 2002).

Wirkmechanismus

Target of Action

A compound with a similar structure, ddt26, has been shown to exhibit potent inhibitory effects onBRD4 . BRD4 is a bromodomain-containing protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

Based on the similar compound ddt26, it can be inferred that it might interact with its target, brd4, leading to changes in gene transcription, cell cycle regulation, and apoptosis .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .

Result of Action

Based on the similar compound ddt26, it can be inferred that it might have significant anti-proliferative activity against certain cell lines .

Eigenschaften

IUPAC Name |

3-[[4-(3,4-dimethylphenyl)phthalazin-1-yl]amino]propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O.ClH/c1-13-8-9-15(12-14(13)2)18-16-6-3-4-7-17(16)19(22-21-18)20-10-5-11-23;/h3-4,6-9,12,23H,5,10-11H2,1-2H3,(H,20,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQERDYZIAODZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCO)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)